molecular formula C25H23N3O4S2 B2892381 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone CAS No. 850932-44-4

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2892381
CAS No.: 850932-44-4
M. Wt: 493.6
InChI Key: WRHOWYBZNWALGU-UHFFFAOYSA-N
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Description

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Studies on novel Schiff bases and pyrazole derivatives highlight the antimicrobial potential of compounds with similar structural motifs. For instance, novel Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives exhibit significant in vitro antimicrobial activity, underscoring the potential of structurally related compounds in antimicrobial research (Puthran et al., 2019).

Anti-Inflammatory and Analgesic Properties

Compounds containing pyrazole structures, such as diarylpyrazoles with phenylsulphone or carbonitrile moieties, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds, including 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone, demonstrated significant activity compared to reference drugs, highlighting the therapeutic potential of these chemical frameworks (Nassar et al., 2011).

Biological Activities

Research on N-phenylpyrazolyl aryl methanone derivatives, including those with arylthio/sulfinyl/sulfonyl groups, has revealed favorable herbicidal and insecticidal activities. These findings indicate the versatility of pyrazole-based compounds in developing bioactive agents for agricultural applications (Wang et al., 2015).

Enzyme Inhibition

Pyrazoline benzensulfonamides, incorporating both pyrazoline and sulfonamide pharmacophores, have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds show promise in the development of inhibitors for treating conditions associated with these enzymes, with low cytotoxicity and potential for tumor selectivity (Ozgun et al., 2019).

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27-15-24(19-6-3-4-7-21(19)27)34(30,31)16-25(29)28-22(17-9-11-18(32-2)12-10-17)14-20(26-28)23-8-5-13-33-23/h3-13,15,22H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHOWYBZNWALGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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